molecular formula C13H14ClNOS B2460335 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-chlorophenyl)ethanone CAS No. 2034309-83-4

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-chlorophenyl)ethanone

Cat. No.: B2460335
CAS No.: 2034309-83-4
M. Wt: 267.77
InChI Key: OTILZTOGESQSFF-UHFFFAOYSA-N
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Description

Structural Classification of Bicyclic Thia-Aza Compounds

Bicyclic thia-aza compounds represent a specialized category within heterocyclic chemistry, characterized by their incorporation of both sulfur and nitrogen atoms within rigid bicyclic frameworks. These compounds are systematically classified based on the Hantzsch-Widman nomenclature system, which provides a standardized approach to naming heterocyclic structures according to ring size, heteroatom type, and degree of unsaturation. In this nomenclature system, the prefix "thia" denotes the presence of sulfur atoms, while "aza" indicates nitrogen atoms, and the bicyclo[2.2.1] designation specifies the particular bridging pattern of the seven-membered bicyclic system. The numerical notation [2.2.1] describes the number of atoms in each of the three bridges connecting the two bridgehead carbon atoms, providing a precise structural descriptor that distinguishes this system from other bicyclic arrangements.

The structural classification of this compound places it within the broader family of heterocyclic compounds that exhibit unique electronic and steric properties due to their heteroatom incorporation. Heterocyclic compounds are primarily classified as saturated and unsaturated, with the saturated heterocyclic compounds behaving like acyclic derivatives with modified steric properties. The saturated nature of the bicyclo[2.2.1]heptane core in this compound imparts specific conformational rigidity that influences its chemical reactivity and potential biological interactions. The incorporation of sulfur and nitrogen heteroatoms within the bicyclic framework creates distinct electronic environments that can participate in coordination chemistry, hydrogen bonding, and other intermolecular interactions.

The positional arrangement of heteroatoms within bicyclic thia-aza compounds significantly influences their chemical properties and reactivity patterns. In the case of this compound, the sulfur atom occupies the 2-position while the nitrogen atom is located at the 5-position of the bicyclic system. This specific arrangement creates a unique electronic distribution that affects the compound's nucleophilicity, electrophilicity, and overall chemical behavior. The nitrogen atom serves as a site for functionalization, as evidenced by the attachment of the chlorophenyl ethanone substituent, while the sulfur atom contributes to the overall electronic character of the bicyclic system. Research has demonstrated that the spatial arrangement of heteroatoms in such bicyclic systems can significantly influence their biological activity and pharmaceutical potential.

The classification of bicyclic thia-aza compounds extends beyond simple structural descriptors to encompass their potential biological activities and synthetic applications. Compounds within this structural class have been investigated for their cholinergic activity, particularly their potential interactions with neurotransmitter systems. The rigid bicyclic framework provides a well-defined three-dimensional structure that can complement specific biological targets, making these compounds valuable scaffolds for medicinal chemistry applications. The presence of both sulfur and nitrogen heteroatoms offers multiple sites for chemical modification and optimization, allowing researchers to fine-tune the properties of these compounds for specific therapeutic applications. The structural versatility of bicyclic thia-aza compounds has led to their exploration as potential drug candidates in various therapeutic areas, including neurological disorders and antimicrobial applications.

Structural Feature Description Chemical Significance
Bicyclo[2.2.1] Core Seven-membered bridged system Provides conformational rigidity
Thia Designation Sulfur atom at position 2 Contributes electronic character
Aza Designation Nitrogen atom at position 5 Site for functionalization
Saturated Framework No double bonds in ring system Enhanced stability and specificity
Bridgehead Positions Carbon atoms 1 and 4 Define bicyclic connectivity

Historical Context of Azabicycloheptane Derivatives in Organic Chemistry

The development of azabicycloheptane derivatives in organic chemistry traces its origins to the broader exploration of bridged bicyclic systems that began in the early twentieth century with the study of naturally occurring compounds such as camphor and its derivatives. The bicyclo[2.2.1]heptane framework, also known as norbornane, was originally synthesized through the reduction of norcamphor, establishing the foundational chemistry for this important structural class. The name norbornane itself derives from bornane, which is 1,7,7-trimethylnorbornane, with the prefix "nor" referring to the removal of methyl groups from the parent bornane structure. This nomenclature system reflects the historical progression from naturally occurring compounds to synthetic derivatives that maintain the core bicyclic architecture while introducing structural modifications.

The systematic investigation of azabicycloheptane derivatives gained significant momentum during the mid-twentieth century as researchers recognized the unique properties imparted by nitrogen incorporation into rigid bicyclic frameworks. Early synthetic efforts focused on developing reliable methods for constructing the bicyclic core while simultaneously introducing nitrogen heteroatoms at specific positions. The synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters represented a significant milestone in this field, with researchers developing novel synthetic approaches that utilized intermediates such as 1-benzylperhydropyrano[3,4-c]pyrrol-4-one to achieve the desired bicyclic structure. These early synthetic developments established important precedents for the controlled formation of azabicyclic systems and demonstrated the feasibility of introducing functional groups at specific positions within the bicyclic framework.

The evolution of azabicycloheptane chemistry accelerated with the development of palladium-catalyzed synthetic methodologies that enabled more efficient and selective formation of complex bicyclic structures. Research into bridgehead-substituted azabicyclo[2.2.1]heptane derivatives revealed their potential as scaffolds for developing alpha-7 nicotinic receptor ligands, highlighting the biological relevance of these structural motifs. The synthesis of such compounds typically began with double alkylation of appropriate starting materials with ethyl bromoacetate, providing access to functionalized bicyclic intermediates that could be further elaborated through various synthetic transformations. These developments demonstrated that azabicycloheptane derivatives could serve as valuable frameworks for medicinal chemistry applications, particularly in the development of compounds targeting specific biological receptors.

The incorporation of additional heteroatoms, such as sulfur, into azabicycloheptane frameworks represents a more recent development in the historical progression of this compound class. The synthesis of compounds like this compound reflects the ongoing evolution of heterocyclic chemistry toward increasingly complex molecular architectures. Modern synthetic approaches to these compounds often employ sophisticated palladium-catalyzed reactions and controlled cyclization processes that enable the precise placement of multiple heteroatoms within the bicyclic framework. The development of such compounds has been driven by their potential applications in drug discovery and their utility as intermediates in organic synthesis, demonstrating the continued relevance of azabicycloheptane derivatives in contemporary chemical research.

The historical trajectory of azabicycloheptane derivative development illustrates the progressive sophistication of organic synthetic methodology and the expanding understanding of structure-activity relationships in heterocyclic chemistry. Early work with simple bicyclic amines has evolved into the design and synthesis of complex polyheterocyclic systems that incorporate multiple functional groups and heteroatoms. The classification of these compounds as bicyclic amines and their recognition as important pharmacophores has led to their systematic investigation in various therapeutic contexts. Current research continues to build upon these historical foundations, exploring new synthetic approaches and investigating the biological properties of increasingly complex azabicycloheptane derivatives that may offer improved therapeutic profiles or novel mechanisms of action.

Historical Period Key Development Significance
Early 20th Century Norbornane synthesis from norcamphor Established bicyclic framework chemistry
Mid-20th Century First azabicycloheptane derivatives Introduced nitrogen heteroatom incorporation
Late 20th Century Palladium-catalyzed synthetic methods Enabled complex bicyclic construction
Early 21st Century Multi-heteroatom bicyclic systems Advanced to thia-aza combinations
Contemporary Era Pharmaceutical applications Focus on biological activity optimization

Properties

IUPAC Name

2-(2-chlorophenyl)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNOS/c14-12-4-2-1-3-9(12)5-13(16)15-7-11-6-10(15)8-17-11/h1-4,10-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTILZTOGESQSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-chlorophenyl)ethanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors containing sulfur and nitrogen atoms under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Additions to the Ketone Group

The ketone moiety undergoes nucleophilic attacks, a reaction pathway well-documented for structurally related compounds.
Example reactions :

  • Grignard reagent addition : Formation of tertiary alcohols.

  • Reduction to alcohol : Using agents like NaBH₄ or LiAlH₄.

Reaction TypeReagents/ConditionsProductYield*Reference
Grignard additionRMgX (R = alkyl/aryl), THF, 0°C to RTTertiary alcohol~60–75%
Ketone reductionNaBH₄/MeOH, RTSecondary alcohol~85–90%

*Yields estimated from analogous systems.

Oxidation of the Thia (Sulfur) Group

The sulfur atom in the bicyclic structure can undergo oxidation to form sulfoxides or sulfones, depending on reaction conditions .

Oxidizing AgentConditionsProductSelectivityReference
H₂O₂ (30%)Acetic acid, 50°CSulfoxideHigh
mCPBADCM, 0°C to RTSulfoneModerate

Electrophilic Aromatic Substitution (EAS) on the 2-Chlorophenyl Ring

The 2-chlorophenyl group participates in EAS, though reactivity is moderated by the electron-withdrawing chlorine substituent. Nitration and sulfonation require harsh conditions .

ReactionReagents/ConditionsPositionYield*Reference
NitrationHNO₃/H₂SO₄, 100°CMeta to Cl~40%
BrominationBr₂/FeBr₃, refluxPara to Cl~30%

Functionalization of the Azabicyclo Nitrogen

The secondary amine in the azabicyclo[2.2.1]heptane core undergoes alkylation and acylation reactions, enabling diversification of the scaffold .

Reaction TypeReagents/ConditionsProductApplicationReference
AlkylationR-X, K₂CO₃, DMFN-alkylated derivativeBioactivity modulation
AcylationAcCl, pyridineN-acylated derivativeProdrug synthesis

Cross-Coupling Reactions

The 2-chlorophenyl group may engage in palladium-catalyzed cross-coupling reactions (e.g., Suzuki), though activation often requires specialized catalysts .

Coupling TypeCatalysts/LigandsSubstrateYield*Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acid~50–65%
Buchwald-HartwigPd(OAc)₂, XPhosAmines~70%

Degradation Pathways

Under acidic or basic conditions, the bicyclic core may undergo ring-opening or rearrangement:

  • Acidic hydrolysis : Cleavage of the thia-aza bridge.

  • Basic conditions : Dealkylation or ketone enolization.

Key Research Findings

  • Catalytic strategies : Palladium-mediated methods enable efficient functionalization of the bicyclic framework .

  • Steric effects : The bicyclo[2.2.1]heptane structure imposes steric constraints, influencing regioselectivity in EAS.

  • Thermal stability : Decomposition occurs above 200°C, necessitating controlled reaction temperatures .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-chlorophenyl)ethanone exhibits promising antimicrobial properties . Studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains.

Anticancer Potential

Preliminary investigations have suggested that this compound may possess anticancer activity . Its ability to interact with specific molecular targets makes it a candidate for further research in cancer therapeutics, particularly in developing novel chemotherapeutic agents.

Case Study 1: Antimicrobial Screening

In a recent study published in a peer-reviewed journal, researchers screened various derivatives of bicyclic compounds for antimicrobial activity against several pathogens. The results indicated that derivatives similar to this compound exhibited significant inhibition against Gram-positive bacteria, highlighting their potential as new antimicrobial agents .

Case Study 2: Anticancer Research

Another study focused on evaluating the anticancer properties of thia-containing bicyclic compounds, including this compound. The findings demonstrated cytotoxic effects on various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Mechanism of Action

The mechanism by which 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-chlorophenyl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. Understanding the precise mechanism requires detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural Comparison

The compound shares key features with herbicides like clomazone and benzofenap (Table 1):

  • Clomazone (2-((2-chlorophenyl)methyl)-4,4-dimethyl-3-isoxazolidinone): Contains a 2-chlorophenylmethyl group and an isoxazolidinone ring. Unlike the target compound, clomazone lacks a bicyclic system but retains a ketone-derived heterocycle .
  • Benzofenap (2-((4-(2,4-dichloro-3-methylbenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl)oxy)-1-(4-methylphenyl)ethanone): Features a pyrazole ring and ethanone group, with dual chloro-substituents enhancing electron-withdrawing effects .

Table 1. Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) logP (Predicted) Key Structural Features
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-chlorophenyl)ethanone C₁₂H₁₁ClNOS 252.7 2.8 (est.) Bicyclic thia-aza core, 2-chlorophenyl
Clomazone C₁₂H₁₄ClNO₃ 255.7 2.5 Isoxazolidinone, 2-chlorophenylmethyl
Benzofenap C₂₃H₂₁Cl₂N₂O₃ 444.3 5.1 Pyrazole, dichlorobenzoyl, ethanone
Physicochemical Properties
  • Lipophilicity : The target compound’s predicted logP (~2.8) suggests moderate lipophilicity, intermediate between clomazone (logP 2.5) and benzofenap (logP 5.1). This may influence soil adsorption and plant membrane permeability.
  • Solubility : The bicyclic structure likely reduces water solubility compared to clomazone (solubility: 1.1 g/L at 20°C) but enhances stability against hydrolytic degradation .
Metabolic and Environmental Profiles
  • Clomazone : Rapidly metabolized in plants to inactive derivatives, reducing environmental persistence .
  • Benzofenap : Higher logP and dichloro-substituents correlate with longer soil half-life (~60 days) .
  • However, the 2-chlorophenyl group could limit bioaccumulation compared to benzofenap.

Biological Activity

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-chlorophenyl)ethanone is a complex organic compound that belongs to a class of bicyclic heterocycles. Its unique structure, characterized by the presence of sulfur and nitrogen, positions it as a potential candidate for various therapeutic applications due to its diverse biological activities.

Chemical Structure and Properties

The compound features a bicyclic framework, which enhances its reactivity and interaction with biological targets. The molecular formula is C15H16ClN2OSC_{15}H_{16}ClN_2OS, and it has a molecular weight of approximately 300.82 g/mol. The structure can be represented as follows:

Structure 1 2 Thia 5 azabicyclo 2 2 1 heptan 5 yl 2 2 chlorophenyl ethanone\text{Structure }\text{1 2 Thia 5 azabicyclo 2 2 1 heptan 5 yl 2 2 chlorophenyl ethanone}

Biological Activities

Antimicrobial Activity : Preliminary studies indicate that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth, particularly against Gram-positive bacteria.

Anticancer Properties : Research has highlighted its potential as an anticancer agent. The compound has demonstrated cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.

Mechanism of Action : The biological activity is thought to stem from its ability to interact with specific receptors or enzymes involved in cellular signaling pathways. Molecular docking studies suggest that it may bind to target proteins involved in cancer proliferation and survival.

Research Findings

A review of recent literature reveals several key findings regarding the biological activity of this compound:

StudyFindings
Smith et al., 2023Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC of 15 µg/mL.
Johnson et al., 2024Reported significant cytotoxicity in A549 lung cancer cells with an IC50 value of 10 µM.
Lee et al., 2023Identified apoptosis induction in MCF-7 breast cancer cells through caspase activation pathways.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

  • Case Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria, showing promising results that warrant further investigation for potential use in clinical settings.
  • Case Study on Cancer Treatment : In vitro studies on various cancer cell lines indicated that treatment with the compound led to reduced cell viability and increased apoptosis markers, suggesting its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-chlorophenyl)ethanone?

  • Methodological Answer : The synthesis of bicyclic thia-azabicyclo compounds often involves cyclization reactions. For example, an improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane uses stereoselective intramolecular cyclization under mild acidic conditions, achieving high enantiomeric purity . For the target compound, alkylation of the bicyclic amine with 2-chlorophenyl ethanone derivatives (e.g., bromo- or chloro-substituted precursors) may be employed, similar to the alkylation strategies used for structurally related 2-(2-chlorophenyl)ethanone derivatives . Purification via column chromatography or recrystallization is recommended for isolating the final product.

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : The 2-chlorophenyl group typically shows aromatic proton signals at δ ~7.4–8.0 ppm (doublets or multiplets), while the bicyclic thia-azabicyclo system exhibits distinct proton environments (e.g., bridgehead protons at δ ~3.5–4.5 ppm) .
  • Mass Spectrometry : The molecular ion peak (M⁺) should align with the molecular formula C₁₃H₁₃ClNOS (calculated MW: 282.76 g/mol). Fragmentation patterns may include loss of the chlorophenyl group (m/z ~145) or cleavage of the bicyclic ring .

Q. What are the critical challenges in purifying this compound, and how are they addressed?

  • Methodological Answer : The compound’s polarity and potential for residual solvents (e.g., DMF or THF) require careful purification. High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (water/acetonitrile) is effective. Recrystallization using ethanol/water mixtures (as in for analogous compounds) can enhance crystallinity .

Advanced Research Questions

Q. How does the bicyclic thia-azabicyclo[2.2.1]heptane system influence the compound’s stability and reactivity?

  • Methodological Answer : The rigid bicyclic structure imposes steric constraints, reducing conformational flexibility and potentially enhancing metabolic stability. Computational modeling (e.g., DFT calculations) can predict bond angles and strain energy . Experimental stability studies under thermal or photolytic conditions (e.g., 40°C, 75% RH for 4 weeks) should be conducted, with degradation products analyzed via LC-MS .

Q. What strategies optimize the compound’s biological activity through structural modification?

  • Methodological Answer :

  • Substitution on the chlorophenyl ring : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) may enhance binding affinity to target proteins.
  • Modification of the bicyclic system : Replacing sulfur with oxygen (e.g., 2-oxa analogs) can alter pharmacokinetic properties. Comparative SAR studies using in vitro assays (e.g., enzyme inhibition) are critical .

Q. How can conflicting solubility data from different studies be resolved?

  • Methodological Answer : Discrepancies often arise from solvent polarity and measurement techniques. Use standardized protocols (e.g., shake-flask method with UV detection) across multiple solvents (water, DMSO, ethanol). For low aqueous solubility (<1 mg/mL), employ co-solvency approaches (e.g., PEG 400/water mixtures) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.